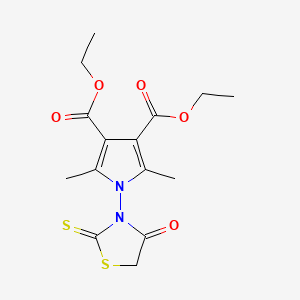
diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiazolidinone core. One common approach is the reaction of thiazolidine with appropriate carbonyl compounds under acidic or basic conditions to form the thiazolidinone ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiazolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the thiazolidinone ring.
Reduction Products: Reduced forms of the thiazolidinone ring.
Substitution Products: Substituted pyrrole and thiazolidinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological activities of diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate include antiviral, anti-inflammatory, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Thiazolidinone Derivatives: Other thiazolidinone derivatives with similar structural features.
Pyrrole Derivatives: Compounds containing the pyrrole ring with varying substituents.
Uniqueness: Diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate stands out due to its specific combination of functional groups and its potential biological activities. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
diethyl 2,5-dimethyl-1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-5-21-13(19)11-8(3)16(17-10(18)7-24-15(17)23)9(4)12(11)14(20)22-6-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKGTMMDCCQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)N2C(=O)CSC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













